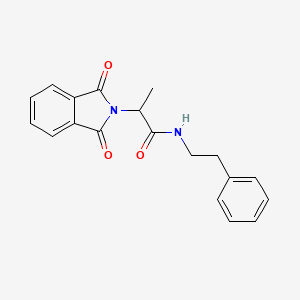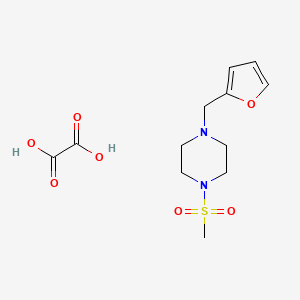![molecular formula C15H20BrNO6 B5127718 4-[3-(4-bromophenoxy)propyl]morpholine oxalate](/img/structure/B5127718.png)
4-[3-(4-bromophenoxy)propyl]morpholine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-bromophenoxy)propyl]morpholine oxalate, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPPM is a morpholine derivative that is commonly used in the field of medicinal chemistry for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. 4-[3-(4-bromophenoxy)propyl]morpholine oxalate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
4-[3-(4-bromophenoxy)propyl]morpholine oxalate has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as GABA and dopamine, in the brain. 4-[3-(4-bromophenoxy)propyl]morpholine oxalate has also been shown to decrease the levels of certain inflammatory markers, such as TNF-alpha and IL-6, in the body. Additionally, 4-[3-(4-bromophenoxy)propyl]morpholine oxalate has been shown to have a protective effect on certain organs, such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(4-bromophenoxy)propyl]morpholine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. 4-[3-(4-bromophenoxy)propyl]morpholine oxalate is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate is that it can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(4-bromophenoxy)propyl]morpholine oxalate. One area of focus is the development of new drugs based on the structure of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate. Researchers are also interested in exploring the potential therapeutic applications of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate for the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate and its effects on the body.
Synthesemethoden
4-[3-(4-bromophenoxy)propyl]morpholine oxalate is synthesized through a multi-step process that involves the reaction of 4-bromophenol with propyl bromide to form 4-bromophenylpropyl ether. The resulting compound is then reacted with morpholine to form 4-[3-(4-bromophenoxy)propyl]morpholine oxalate. The final step involves the formation of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate oxalate through the reaction of 4-[3-(4-bromophenoxy)propyl]morpholine oxalate with oxalic acid.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-bromophenoxy)propyl]morpholine oxalate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. 4-[3-(4-bromophenoxy)propyl]morpholine oxalate has also been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[3-(4-bromophenoxy)propyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2.C2H2O4/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15;3-1(4)2(5)6/h2-5H,1,6-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZIDVVIFJMXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Bromophenoxy)propyl]morpholine oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)



![1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B5127695.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5127696.png)

![4-[(2,7-diiododibenzo[a,c]phenazin-11-yl)oxy]aniline](/img/structure/B5127722.png)


![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127748.png)